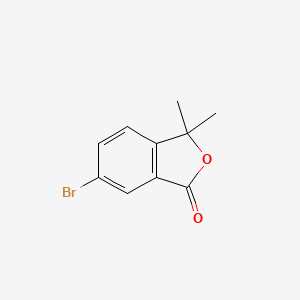

1(3H)-异苯并呋喃酮,6-溴-3,3-二甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

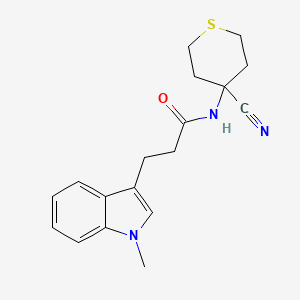

The compound "1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-" is a derivative of isobenzofuranone, which is a class of organic compounds characterized by a fused benzene and furan ring system with a ketone functional group. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isobenzofuranone derivatives can be achieved through various methods. For instance, a novel derivative, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized via the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield of 90% . Another approach involves the preparation of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization, demonstrating a broad substrate scope and the potential for further chemical modifications .

Molecular Structure Analysis

The crystal structure of these compounds has been extensively studied. For example, the crystal structure of a 3-((4,6-dimethylpyrimidin-2-yl)amino) derivative was determined to crystallize in the triclinic space group P-1, with detailed unit-cell parameters and the molecule exhibiting a nearly planar conformation . Similarly, the crystal structures of 6-carboxy-5,7-dimethoxy-1(3H)-isobenzofuranone and its carboxymethyl derivative were elucidated, revealing nearly planar molecules and a system of hydrogen bonds stabilizing the crystalline structure .

Chemical Reactions Analysis

Isobenzofuranone derivatives can undergo various chemical reactions. For instance, S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides were prepared and reacted with different bases to yield a variety of products, including 1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-carbothioamides and 1,3-dimethyl-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)thioureas . The reactivity of these compounds under different conditions highlights their versatility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isobenzofuranone derivatives are influenced by their molecular structure. The presence of substituents such as bromine, methoxy, and methyl groups can affect their electronic properties, solubility, and reactivity. For example, the antioxidant activity, DNA binding affinity, and cytotoxicity against cancer cells of certain derivatives have been investigated, demonstrating their potential biological relevance . The interaction with DNA was found to occur through minor groove binding, with the binding strength quantified by UV–Vis measurement .

科学研究应用

抗癌细胞毒性

1(3H)-异苯并呋喃酮衍生物因其对多种人类癌细胞系的细胞毒性特性而被发现。一项从海洋链霉菌 sp. M268 中分离出新的异苯并呋喃酮衍生物的研究突出了该化合物在抑制 HL-60、A549 和 BEL-7402 细胞系中癌细胞生长的功效 (谢等人,2012)。同样,从红树林内生真菌青霉菌 sp. ZH58 中分离出的衍生物对 KB 和 KBV200 细胞表现出细胞毒性,表明其具有抗癌药物开发的潜力 (杨等人,2013)。

抗菌和抗真菌活性

异苯并呋喃酮衍生物表现出显着的抗真菌和抗菌特性。对来自 Hypoxylon anthochroum 菌株 Gseg1 的化合物的研究证明了其抗真菌和抗卵菌的活性,为开发针对农业病原体的新的植物保护策略提供了基础 (Sánchez-Fernández 等人,2020)。

合成方法和化学反应性

研究还集中在异苯并呋喃酮衍生物的合成和化学反应性上。例如,从 2-炔基苯甲酸中区域选择性合成 3-(溴亚甲基)异苯并呋喃-1(3H)-酮为合成结构多样的杂环提供了新的途径,突出了该化合物在有机合成中的多功能性 (郑等人,2019)。另一个例子包括开发多米诺一锅法合成异苯并呋喃-1(3H)-酮,强调了以水为溶剂的绿色化学方法 (Mahendar 和 Satyanarayana,2015)。

安全和危害

未来方向

作用机制

Mode of Action

It is known that benzofuran derivatives can exhibit a wide range of biological and pharmacological activities . The specific interactions of this compound with its targets and the resulting changes in cellular function are areas of ongoing research.

Biochemical Pathways

Benzofuran derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways

属性

IUPAC Name |

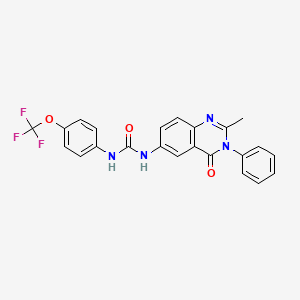

6-bromo-3,3-dimethyl-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-10(2)8-4-3-6(11)5-7(8)9(12)13-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQBIFAALGMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2522844.png)

![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)

![7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)

![N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine](/img/structure/B2522863.png)